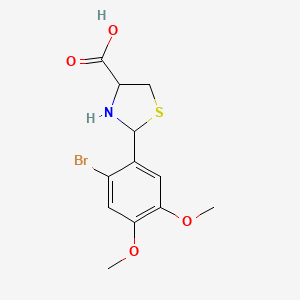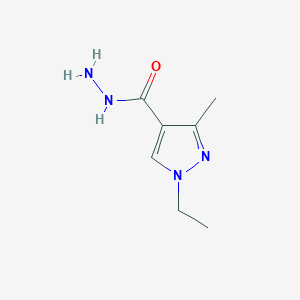
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Übersicht
Beschreibung
The compound is a thiazolidine derivative with a bromo-dimethoxyphenyl group attached to the 2-position and a carboxylic acid group at the 4-position of the thiazolidine ring . Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The bromo-dimethoxyphenyl group is a phenyl ring with bromine and two methoxy groups attached, which could potentially make the compound more reactive .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered thiazolidine ring, with the bromo-dimethoxyphenyl group and the carboxylic acid group attached. The presence of the bromine atom and the methoxy groups could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the bromine, methoxy, and carboxylic acid groups .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Toxicity Studies
Research has explored the metabolic pathways of related compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which shares structural similarities with 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. Studies on hepatocytes from various species, including humans, have allowed for the construction of main metabolic pathways, providing insights into potential toxic effects as well (Carmo et al., 2005).
Synthesis and Structural Studies
Research on thiazolidine derivatives, including 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, has focused on their synthesis and structural properties. Studies have detailed the synthesis processes and the behavior of these compounds in solution, contributing to the understanding of their chemical properties (Refouvelet et al., 1994).
Potential Pharmacological Applications
The pharmacological potential of thiazolidine derivatives has been a subject of interest. For instance, research on 2-substituted-3-(4-bromo-2-carboxyphenyl)-5-methyl-4-thiazolidinones, a closely related class, has evaluated their anti-inflammatory activities. Such studies provide a basis for the exploration of potential medicinal applications of thiazolidine compounds (Goel et al., 1999).
Antimicrobial and Antioxidant Properties
Several studies have investigated the antimicrobial and antioxidant properties of thiazolidine derivatives. These studies have synthesized and characterized new derivatives, evaluating their effectiveness against various microbial strains and their antioxidant capabilities. This research highlights the potential of thiazolidine compounds in developing new antimicrobial and antioxidant agents (Deep et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-17-9-3-6(7(13)4-10(9)18-2)11-14-8(5-19-11)12(15)16/h3-4,8,11,14H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSZSKVNPCYDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2NC(CS2)C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)





